Cas no 920235-96-7 (N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide)

N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide structure
920235-96-7 structure
Product Name:N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide
CAS No:920235-96-7
MF:C10H20N2O3
MW:216.2774
CID:5460295
Update Time:2025-07-23

N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-tert-butyl-N-(1-methoxypropan-2-yl)oxamide
    • N1-(tert-butyl)-N2-(1-methoxypropan-2-yl)oxalamide
    • VU0504101-1
    • N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide
    • Inchi: 1S/C10H20N2O3/c1-7(6-15-5)11-8(13)9(14)12-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)(H,12,14)
    • InChI Key: WOWSNLPKQABKRI-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C([H])([H])C([H])(C([H])([H])[H])N([H])C(C(N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O)=O

Computed Properties

  • Exact Mass: 216.147
  • Monoisotopic Mass: 216.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 67.4

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Additional information on N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide

Professional Introduction to N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide (CAS No. 920235-96-7)

N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its Chemical Abstracts Service (CAS) number 920235-96-7, exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research.

The molecular structure of N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide consists of a central ethanediamide backbone, which is functionalized with a tert-butyl group at the N'-position and a 1-methoxypropan-2-yl moiety at the N-position. This specific arrangement of substituents imparts distinct chemical reactivity and stability, making it an attractive building block for synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups enhances its versatility in forming complex molecular architectures.

In recent years, there has been a growing interest in exploring the pharmacological potential of N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide. Its unique structural features suggest that it may interact with biological targets in novel ways, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules that could target various diseases, including cancer, inflammation, and neurological disorders.

One of the most compelling aspects of N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide is its role in medicinal chemistry. The combination of a bulky tert-butyl group and an electron-rich 1-methoxypropan-2-yl side chain provides multiple opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of derived compounds. This flexibility has allowed chemists to design molecules with enhanced solubility, bioavailability, and target specificity. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of key enzymes involved in disease pathways.

The synthesis of N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the ethanediamide core, followed by selective functionalization at both nitrogen atoms. The introduction of the tert-butyl group and the 1-methoxypropan-2-yl moiety requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve these transformations efficiently.

The chemical stability of N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide under various conditions has also been extensively studied. Its robustness under both acidic and basic environments makes it a suitable candidate for formulation into pharmaceutical products. Additionally, its resistance to degradation by common metabolic pathways suggests that it could be incorporated into long-lasting drugs that require extended release or stability over time.

In academic research, N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide has been utilized as a model compound to investigate the effects of specific structural motifs on biological activity. By comparing its behavior with related compounds, researchers have gained insights into how different substituents influence interactions with biological targets. These studies have not only advanced our understanding of drug design principles but also provided valuable data for computational modeling efforts aimed at predicting the efficacy of novel molecules.

The industrial applications of N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide are also expanding rapidly. Its use as an intermediate in the production of specialty chemicals has opened up new possibilities for developing high-performance materials with tailored properties. For example, derivatives of this compound have been explored as monomers for polymer synthesis, where their unique reactivity contributes to the formation of materials with enhanced mechanical strength or thermal stability.

The future prospects for N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide are bright, with ongoing research suggesting numerous potential applications across multiple industries. As synthetic methodologies continue to evolve, new derivatives will be developed with even greater precision and efficiency. Furthermore, advances in drug delivery systems may enable more targeted therapies based on this compound's unique structural features.

In conclusion, N'-tert-butyl-N-(1-methoxypropan-2-yl)ethanediamide (CAS No. 920235-96-7) represents a significant advancement in chemical research with far-reaching implications for pharmaceuticals and materials science. Its versatile structure, combined with its synthetic accessibility and stability, positions it as a cornerstone compound for future innovations. As scientists continue to explore its potential, we can expect to see increasingly sophisticated applications emerging from this remarkable molecule.

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